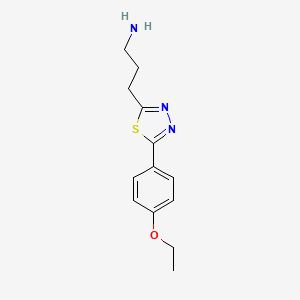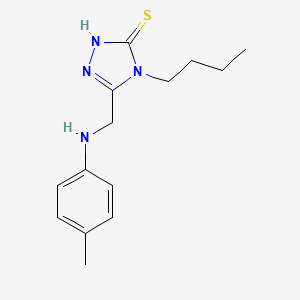
4-Butyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common method includes the reaction of butylamine with p-tolualdehyde to form an imine intermediate. This intermediate is then reacted with thiosemicarbazide to form the triazole ring. The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Butyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The butyl and p-tolyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mecanismo De Acción
The mechanism of action of 4-Butyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity or altering their function. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Butyl-5-((phenylamino)methyl)-4H-1,2,4-triazole-3-thiol
- 4-Butyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol
- 4-Butyl-5-((o-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-Butyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol is unique due to the specific positioning of the p-tolyl group, which can influence its chemical reactivity and biological activity. The presence of the butyl group also adds to its hydrophobic character, affecting its solubility and interaction with biological membranes.
Propiedades
Fórmula molecular |
C14H20N4S |
|---|---|
Peso molecular |
276.40 g/mol |
Nombre IUPAC |
4-butyl-3-[(4-methylanilino)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H20N4S/c1-3-4-9-18-13(16-17-14(18)19)10-15-12-7-5-11(2)6-8-12/h5-8,15H,3-4,9-10H2,1-2H3,(H,17,19) |
Clave InChI |
ZZILFQWSAUFFEP-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=NNC1=S)CNC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



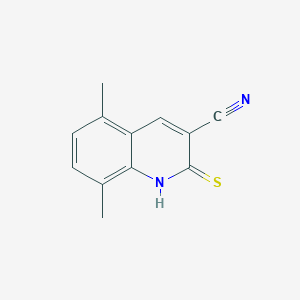

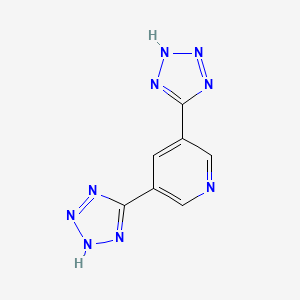
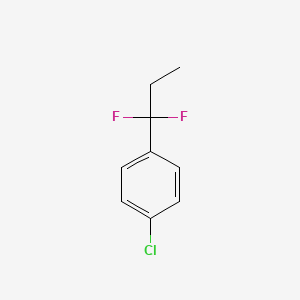
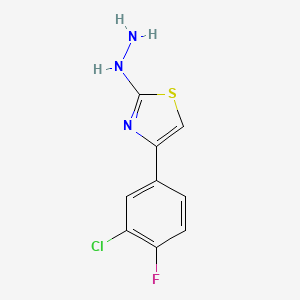
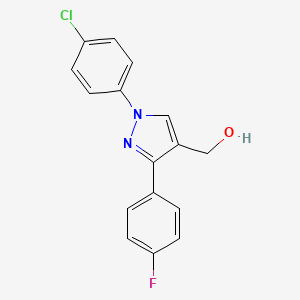
![(9S)-2-Chloro-7,8,9,10-tetrahydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine](/img/structure/B11766945.png)
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol](/img/structure/B11766952.png)
![Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B11766959.png)
![6-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11766960.png)
